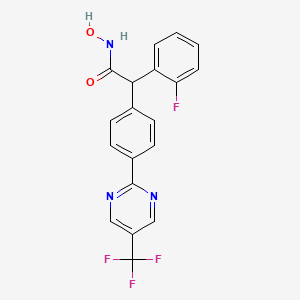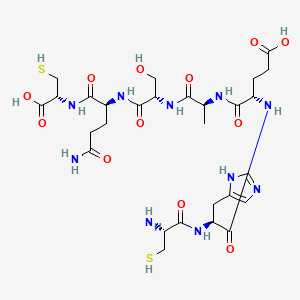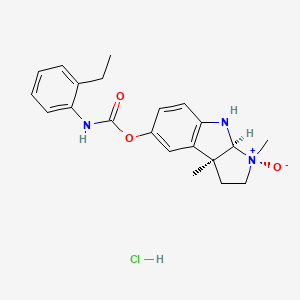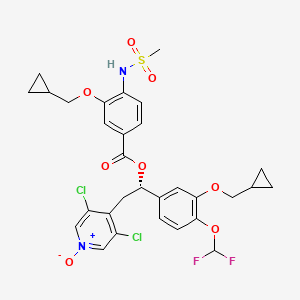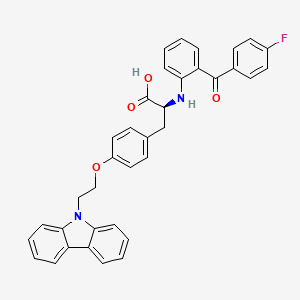![molecular formula C24H17ClF3NO2 B606710 7-chloro-3-methyl-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]phenyl]-1H-quinolin-4-one CAS No. 1361004-87-6](/img/structure/B606710.png)
7-chloro-3-methyl-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]phenyl]-1H-quinolin-4-one
Overview
Description
CK-2-68 is a novel potent PfNDH2 inhibitor.
Scientific Research Applications
Synthesis and Biological Evaluation
The synthesis of quinoline derivatives, including those structurally similar to the compound , has been extensively studied. A significant focus has been on the synthesis and evaluation of their antifungal, antibacterial, and anticonvulsant activities. For instance, Kategaonkar et al. (2010) reported the synthesis of new quinoline derivatives showing significant antimicrobial activity (Kategaonkar et al., 2010). Similarly, Pawar et al. (2011) synthesized N-Substituted-7-hydroxy-4-methyl-2-oxoquinolines as anticonvulsant agents (Pawar et al., 2011).
Antimicrobial and Antioxidant Properties
Quinoline derivatives have been investigated for their potential as antimicrobial agents. Ghosh et al. (2020) studied the crystal structure and antibacterial activity of a quinoline-triazole derivative, revealing moderate antibacterial effectiveness (Ghosh et al., 2020). Additionally, Hassan et al. (2017) synthesized novel oxadiazaphosphepinoquinolinones with high antioxidant activities, highlighting the chemical versatility of quinoline-based compounds (Hassan et al., 2017).
Crystal Structure Analysis
The study of the crystal structure of quinoline compounds aids in understanding their chemical and physical properties. Fretz et al. (2000) conducted a reinvestigation of reactions involving ethyl 2-chloro-3-(phenylamino)but-2-enoate, providing insight into the structural characteristics of quinoline derivatives (Fretz et al., 2000).
Potential in Anticancer Research
The exploration of quinoline derivatives in cancer research is ongoing. Bolakatti et al. (2020) synthesized benzo[d]thiazolyl substituted-2-quinolone hybrids, exhibiting significant anticancer activity, especially compound 8f, which emerged as a promising candidate (Bolakatti et al., 2020).
Antidepressant Activity
Quinoline derivatives have also been explored for their psychopharmacological properties. Abreu et al. (2019) synthesized quinolin-2-one derivatives, with compound IIa4 showing potent antidepressant activity (Abreu et al., 2019).
Mechanism of Action
Target of Action
CK-2-68, also known as “7-chloranyl-3-methyl-2-[4-[[4-(trifluoromethyloxy)phenyl]methyl]phenyl]-1H-quinolin-4-one” or “7-chloro-3-methyl-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]phenyl]-1H-quinolin-4-one”, is an inhibitor for complex III in the protozoan mitochondrial respiratory chain . It targets the alternative NADH dehydrogenase (NDH2) of the malarial parasite Plasmodium .
Mode of Action
CK-2-68 binds specifically to the quinol oxidation site of Complex III, arresting the motion of the iron-sulfur protein subunit . This suggests an inhibition mechanism similar to that of Pf-type Complex III inhibitors such as atovaquone and stigmatellin .
Biochemical Pathways
The primary biochemical pathway affected by CK-2-68 is the Plasmodium electron transport chain (ETC). The compound specifically inhibits Complex III, also known as cytochrome bc1 complex or Pfbc1 . This inhibition disrupts the normal functioning of the ETC, leading to downstream effects that are detrimental to the parasite.
Result of Action
The inhibition of Complex III by CK-2-68 disrupts the normal functioning of the Plasmodium ETC, which is crucial for the survival and proliferation of the parasite . This results in the effective killing of the malarial parasite, making CK-2-68 a potent antimalarial agent .
Biochemical Analysis
Biochemical Properties
CK-2-68 has been developed to specifically target the alternate NADH dehydrogenase of the malaria parasite respiratory chain . It binds specifically to the quinol oxidation site of Complex III, arresting the motion of the iron-sulfur protein subunit .
Cellular Effects
The compound CK-2-68 exhibits antimalarial efficacy, inhibiting Plasmodium falciparum infected erythrocytes . It targets the alternative NADH dehydrogenase (NDH2) of the malarial parasite Plasmodium .
Molecular Mechanism
CK-2-68 exerts its effects at the molecular level by binding specifically to the quinol oxidation site of Complex III, arresting the motion of the iron-sulfur protein subunit . This suggests an inhibition mechanism similar to that of Pf-type Complex III inhibitors such as atovaquone, stigmatellin, and UHDBT .
Metabolic Pathways
CK-2-68 is involved in the metabolic pathways of the malarial parasite Plasmodium, specifically targeting the alternate NADH dehydrogenase of the malaria parasite respiratory chain .
properties
IUPAC Name |
7-chloro-3-methyl-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]phenyl]-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClF3NO2/c1-14-22(29-21-13-18(25)8-11-20(21)23(14)30)17-6-2-15(3-7-17)12-16-4-9-19(10-5-16)31-24(26,27)28/h2-11,13H,12H2,1H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVLPENGSGQOOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C(C1=O)C=CC(=C2)Cl)C3=CC=C(C=C3)CC4=CC=C(C=C4)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 7-chloro-3-methyl-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]phenyl]-1H-quinolin-4-one (CK-2-68) impact its interaction with the cytochrome bc1 complex?
A: While the precise binding interactions are still under investigation, molecular docking studies suggest that CK-2-68 binds to the quinol oxidation (Qo) pocket of PfCytB, a subunit of the cytochrome bc1 complex []. This binding interaction disrupts electron transfer within the complex, ultimately impacting essential metabolic processes like pyrimidine synthesis and hindering parasite growth [, ].
Q2: Has resistance to this compound (CK-2-68) been observed?
A: Although not directly related to CK-2-68 resistance, studies have identified mutations in the PfCytB Qo pocket that confer resistance to atovaquone, another antimalarial drug targeting the cytochrome bc1 complex []. Interestingly, these atovaquone-resistant mutants displayed little change or even increased sensitivity to CK-2-68, suggesting potential avenues for combating drug resistance by utilizing combinations of mtETC inhibitors [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



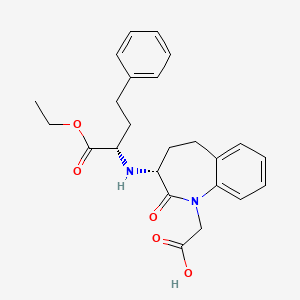

![3-[(1R)-1-[[(2S)-3-(cyclohexylmethyl-hydroxyphosphoryl)-2-hydroxypropyl]amino]ethyl]benzoic acid](/img/structure/B606630.png)
![4-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-6-(Methylsulfanyl)-1,3,5-Triazin-2-Amine](/img/structure/B606634.png)

![N-tert-butyl-2-[2-[8-(methanesulfonamido)-6,6-dimethyl-11-oxonaphtho[2,3-b][1]benzofuran-3-yl]ethynyl]-6-methylpyridine-4-carboxamide](/img/structure/B606637.png)
